

properties of 1-azido-4-iodobutane

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Compound of Interest

Compound Name: 1-Azido-4-iodobutane

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An In-Depth Technical Guide to 1-Azido-4-iodobutane

Abstract

1-Azido-4-iodobutane is a heterobifunctional crosslinking agent of significant interest to researchers in chemical biology, drug development, and materials science. Its molecular structure incorporates two distinct reactive moieties: a terminal azide group and a primary iodo group. This unique arrangement allows for sequential or orthogonal conjugation strategies. The iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling attachment to substrates such as proteins or surfaces. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, reactivity, and applications of **1-azido-4-iodobutane**.

Physicochemical Properties

The fundamental properties of **1-azido-4-iodobutane** are summarized below. Direct experimental data for properties such as density and boiling point are not widely reported; therefore, data for the related compound, 1-iodobutane, is provided for comparison.

Table 1: Core Properties of **1-Azido-4-iodobutane**

Property	Value	Source
Molecular Formula	C₄H₈IN₃	PubChem[1]
Molecular Weight	225.03 g/mol	PubChem[1]
IUPAC Name	1-azido-4-iodobutane	PubChem[1]
CAS Number	148759-55-1	PubChem[1]

| Canonical SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |

Table 2: Comparative Properties of 1-Iodobutane

Property	Value
Molecular Formula	C₄H₉I
Molecular Weight	184.02 g/mol
Density	1.617 g/mL at 25 °C
Boiling Point	130-131 °C

| Solubility | Insoluble in water; soluble in alcohol and ether. |

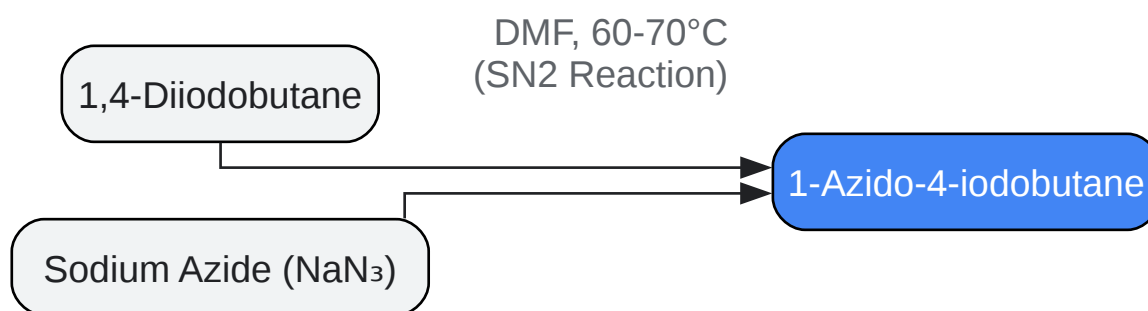
Synthesis and Purification

1-Azido-4-iodobutane is typically synthesized via a nucleophilic substitution reaction from a commercially available precursor, such as 1,4-diiodobutane. The process involves the displacement of one iodide atom with an azide salt.

Experimental Protocol: Synthesis from 1,4-Diiodobutane

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diiodobutane (1.0 equivalent) in anhydrous dimethylformamide (DMF).
- **Addition of Azide:** Add sodium azide (NaN₃, 1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic.

- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure **1-azido-4-iodobutane**.



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Figure 1: Synthetic pathway for **1-azido-4-iodobutane**.

Spectroscopic and Analytical Data

The structural identity and purity of **1-azido-4-iodobutane** can be confirmed using standard analytical techniques. The expected spectral characteristics are detailed below.

Table 3: Predicted Spectroscopic Data for **1-Azido-4-iodobutane**

Technique	Feature	Expected Chemical Shift / Wavenumber
IR Spectroscopy	Azide ($\text{N}\equiv\text{N}$) stretch	$\sim 2100\text{ cm}^{-1}$ (strong, sharp)
	C-H stretch (alkyl)	$\sim 2850\text{-}2960\text{ cm}^{-1}$
	C-I stretch	$\sim 500\text{-}600\text{ cm}^{-1}$ ^[2]
^1H NMR	I-CH ₂ -	$\sim 3.2\text{ ppm}$ (triplet)
	N ₃ -CH ₂ -	$\sim 3.3\text{ ppm}$ (triplet)
	-CH ₂ -CH ₂ -	$\sim 1.7\text{-}2.0\text{ ppm}$ (multiplet)
^{13}C NMR	I-CH ₂ -	$\sim 5\text{-}10\text{ ppm}$
	N ₃ -CH ₂ -	$\sim 50\text{-}55\text{ ppm}$
	Internal -CH ₂ - carbons	$\sim 30\text{-}35\text{ ppm}$

| Mass Spectrometry | Molecular Ion $[\text{M}]^+$ | m/z 225 |

- Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2100 cm^{-1} , which is characteristic of the asymmetric stretching vibration of the azide functional group.^[3] Additional peaks corresponding to alkyl C-H stretching and C-I stretching are also expected.^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum is predicted to show four distinct signals corresponding to the four methylene groups. The protons on the carbon adjacent to the iodine atom (I-CH₂) are expected to be the most deshielded, appearing furthest downfield.^{[4][5]} The protons on the carbon adjacent to the azide group (N₃-CH₂) will also be downfield. The ^{13}C NMR spectrum should display four signals, with the carbons bonded to the electronegative iodine and azide groups showing distinct chemical shifts.^[6]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (225.03). Common fragmentation patterns would include the loss of a nitrogen molecule (N₂) from the azide group and cleavage of the carbon-iodine bond.

Reactivity and Applications in Drug Development

1-Azido-4-iodobutane is a powerful tool for covalently modifying molecules and surfaces. Its utility stems from the orthogonal reactivity of its two functional groups.

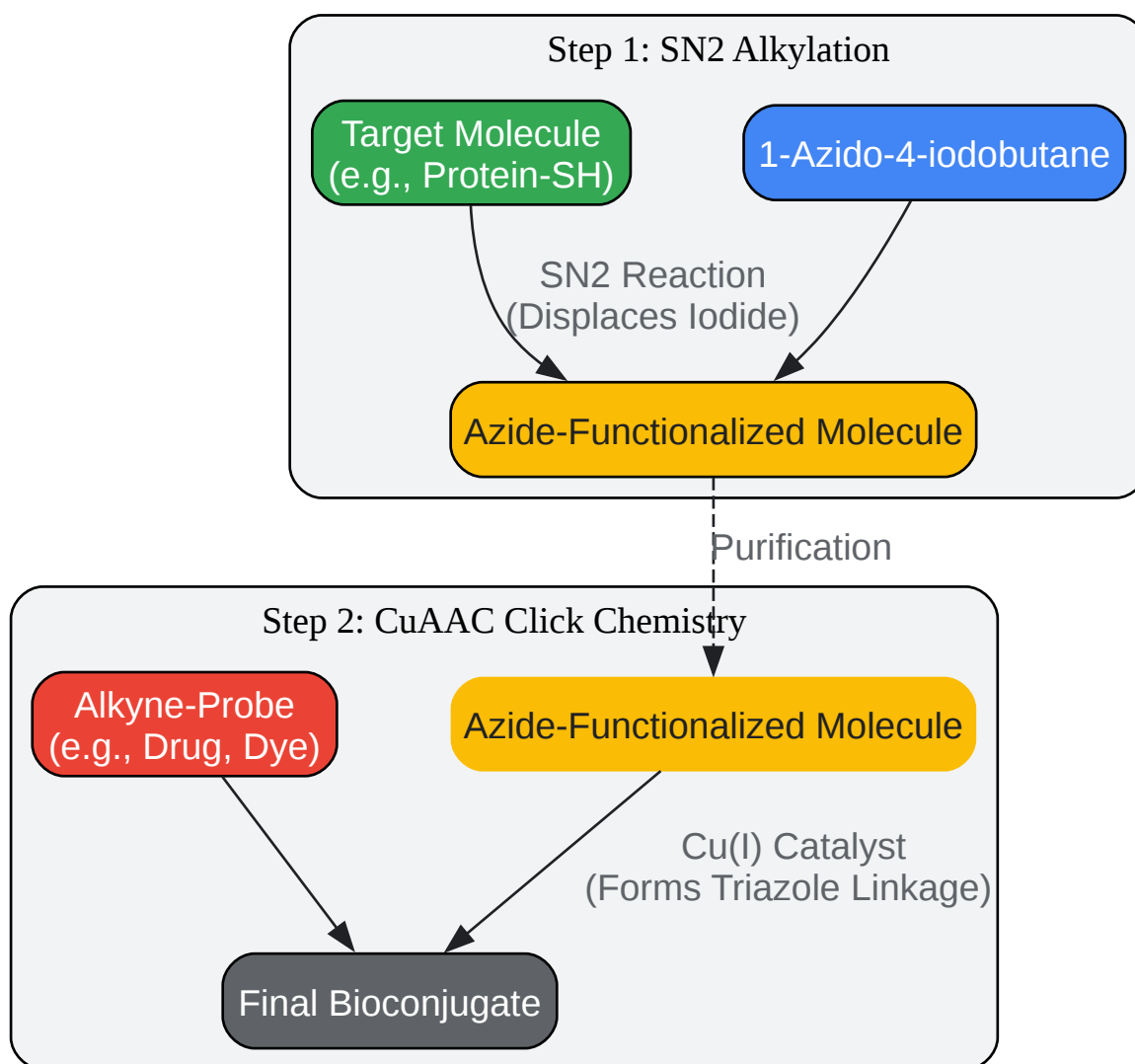
Heterobifunctional Crosslinking

The molecule's primary application is as a heterobifunctional crosslinker.

- **SN2 Reaction at the Iodide Terminus:** The carbon-iodine bond is susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, allowing for efficient reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and carboxylates. This reaction forms a stable covalent bond, tethering the azido-butane moiety to the target molecule.
- **Click Chemistry at the Azide Terminus:** The azide group remains inert during the initial nucleophilic substitution. It is then available for highly specific and efficient "click" reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reacts with a terminal alkyne to form a chemically robust 1,4-disubstituted 1,2,3-triazole ring.^{[7][8]} This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.^{[9][10][11]}

Experimental Workflow: Bioconjugation

A typical workflow for using **1-azido-4-iodobutane** to link a drug or imaging agent to a protein involves two main stages: functionalization and click ligation.



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Figure 2: Bioconjugation workflow using **1-azido-4-iodobutane**.

This strategy is widely used for:

- Drug Conjugation: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs).
- Fluorescent Labeling: Linking fluorescent dyes to proteins or nucleic acids for imaging studies.^{[12][13]}

- Surface Immobilization: Anchoring biomolecules to surfaces for the development of biosensors and microarrays.

Safety and Handling

1-Azido-4-iodobutane should be handled with care by trained personnel in a laboratory setting. The primary hazards are associated with its functional groups.

Table 4: Safety and Handling Precautions

Hazard Category	Description and Precautions
Toxicity	Organic azides and alkyl halides can be toxic if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated chemical fume hood.
Explosion Risk	Low molecular weight organic azides can be explosive, sensitive to heat, shock, and friction. Avoid heating neat material. Solutions are generally safer to handle.
Reactivity	Reacts with strong oxidizing and reducing agents. Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN_3).
Personal Protective Equipment (PPE)	Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Storage	Store in a cool, dark, and well-ventilated area away from incompatible materials. Keep container tightly sealed.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste requires specialized disposal procedures. |

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